4-methoxy-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-methoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S2/c1-15-8-2-4-9(5-3-8)17(13,14)12-10-11-6-7-16-10/h2-7H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHMFOFNAFKQJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Two-Step Synthesis via Thiazol-2-Amine Intermediate
The most widely reported approach involves a two-step protocol: (1) synthesis of the thiazol-2-amine precursor and (2) sulfonylation with 4-methoxybenzenesulfonyl chloride.
Thiazol-2-Amine Synthesis
The thiazole ring is constructed via the Hantzsch thiazole synthesis. For example, 4-(4-methoxyphenyl)thiazol-2-amine is prepared by refluxing 2-bromo-1-(4-methoxyphenyl)ethanone with thiourea in ethanol. This step proceeds via nucleophilic substitution, where thiourea attacks the α-carbon of the ketone, followed by cyclization to form the thiazole ring.
Sulfonylation Reaction
The thiazol-2-amine intermediate undergoes sulfonylation with 4-methoxybenzenesulfonyl chloride in pyridine at room temperature for 96 hours. Pyridine acts as both a solvent and acid scavenger, facilitating the nucleophilic attack of the amine on the sulfonyl chloride. The reaction yields the target compound after recrystallization from methanol, albeit with moderate efficiency (48% yield).
Key Reaction Parameters
- Molar Ratio: 1:1 (amine:sulfonyl chloride)
- Temperature: Ambient (25°C)
- Time: 96 hours
- Purification: Recrystallization (methanol)
One-Pot Sulfonylation in Aqueous Media
An alternative method employs aqueous conditions to streamline the synthesis. Starting with commercially available 2-aminothiazole, sulfonylation is achieved using 4-methoxybenzenesulfonyl chloride in water with sodium acetate as a base. The reaction proceeds at 80–85°C for 4–8 hours, yielding the product in high purity (82%) after recrystallization from ethanol.
Advantages Over Pyridine-Based Methods
Optimization of Reaction Conditions
Solvent and Base Selection
Comparative studies highlight the impact of solvent and base on yield:
| Solvent | Base | Temperature | Yield | Source |
|---|---|---|---|---|
| Pyridine | None (self-scavenging) | 25°C | 48% | |
| Water | Sodium acetate | 80–85°C | 82% | |
| Chloroform | Pyridine | 25°C | 86% |
Aqueous conditions with sodium acetate outperform pyridine-based systems due to improved solubility of intermediates and efficient heat transfer. Chloroform-pyridine mixtures, while yielding 86% for analogous compounds, introduce flammability risks.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
The compound exhibits characteristic peaks:
Comparative Analysis of Synthetic Approaches
| Parameter | Two-Step (Pyridine) | One-Pot (Aqueous) |
|---|---|---|
| Total Yield | 48% | 82% |
| Reaction Time | 96 hours | 8 hours |
| Solvent Toxicity | High (pyridine) | Low (water) |
| Purification Complexity | Moderate | Simple |
The aqueous one-pot method emerges as the superior strategy, balancing efficiency, safety, and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted thiazoles.
Scientific Research Applications
Antimicrobial Activity
One of the most significant applications of 4-methoxy-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide is its antimicrobial activity. Research has demonstrated that this compound exhibits potent antibacterial effects against various pathogens.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of thiazole derivatives, including this compound. The compound showed significant activity against multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values lower than those of traditional antibiotics like linezolid .
| Pathogen | MIC (µg/mL) |
|---|---|
| MRSA | < 8 |
| Escherichia coli | < 16 |
| Staphylococcus epidermidis | < 10 |
This effectiveness suggests that the compound could be a valuable candidate for developing new antibacterial agents.
Antifungal Activity
In addition to antibacterial properties, the compound has also been tested for antifungal activity. It demonstrated effectiveness against fungi such as Candida albicans and Aspergillus niger, indicating its broad-spectrum potential in combating infections caused by both bacteria and fungi.
Anticancer Research
The compound's applications extend into anticancer research. Studies have shown that sulfonamide derivatives can exhibit cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of different sulfonamide derivatives on cancer cell lines, this compound exhibited a notable reduction in cell viability at concentrations above 10 µM. The compound was particularly effective against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 10 |
| HeLa | 15 |
| A549 | 20 |
These findings indicate its potential as a therapeutic agent in cancer treatment.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes or receptors involved in various biological processes. For example, it may inhibit the growth of microbial cells by interfering with their cell wall synthesis or protein function. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .
Comparison with Similar Compounds
Substituent Variations: Halogenated Sulfonamide Schiff Bases
Example Compound: SB4 (4-((3,5-Dibromo-2-hydroxybenzylidene)amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide)
- Molecular Formula : C₁₄H₁₀Br₂N₃O₃S₂
- Key Differences : Incorporates bromine atoms and a hydroxybenzylidene group instead of methoxy.
- Implications : The halogen substituents enhance electron-withdrawing effects, improving metal-chelation properties and anticancer activity in nickel(II) complexes . In contrast, the methoxy group in the target compound may reduce electrophilicity but improve solubility in polar solvents.
Heterocyclic Ring Modifications: Thiazole vs. Thiadiazole
Example Compound : 4-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide (CAS 90349-63-6)
- Molecular Formula : C₉H₉N₃O₃S₂
- Key Differences : Replaces the thiazole ring with a 1,3,4-thiadiazole moiety.
- Solubility data indicate slight solubility in DMSO and chloroform, which may differ from the thiazole variant .
Extended Side Chains: Butanamide Derivatives
Example Compound: 4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide
Benzothiazole Derivatives
Example Compound : 4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide
- Molecular Formula : C₁₅H₁₄N₂O₃S₂
- Key Differences : Features a benzothiazole ring fused with a dihydro moiety.
Structural and Functional Analysis
Table 1: Comparative Properties of Selected Compounds
Biological Activity
4-Methoxy-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its diverse biological activities. This compound is characterized by the presence of a thiazole ring, which is known for its role in various pharmacological applications, including antimicrobial, anticancer, and anticonvulsant properties. The following sections will explore the biological activity of this compound based on recent research findings.
- IUPAC Name : 4-methoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide
- Molecular Formula : C10H10N2O3S2
- CAS Number : 755965
- Molecular Weight : 246.32 g/mol
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various thiazole-containing compounds against Gram-positive and Gram-negative bacteria. Specifically, derivatives similar to this compound demonstrated minimum inhibitory concentrations (MICs) in the range of 0.015 to 0.03 mg/mL against pathogens such as Bacillus cereus and Pseudomonas aeruginosa .
| Compound | MIC (mg/mL) | MBC (mg/mL) | Comparison to Standard |
|---|---|---|---|
| This compound | 0.02 | 0.04 | More potent than ampicillin |
| Other Thiazole Derivative | 0.03 | 0.06 | Comparable to streptomycin |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays revealed that several thiazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative with a similar structure was reported to have an IC50 value of approximately 1.61 µg/mL against Jurkat cells . The structure-activity relationship (SAR) indicates that modifications on the thiazole ring significantly influence cytotoxicity.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | A431 | <2.00 |
| Thiazole Analog | Jurkat | 1.61 |
Anticonvulsant Activity
Thiazole derivatives have also been evaluated for their anticonvulsant properties. A specific study demonstrated that certain thiazole-based compounds could effectively eliminate tonic extensor phases in animal models, suggesting potential therapeutic applications in epilepsy .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as carbonic anhydrase and choline esterase, which are crucial for cellular functions .
- Binding Affinity : Molecular docking studies indicate that the compound binds effectively to specific receptors or enzymes involved in disease pathways, enhancing its pharmacological profile .
Case Studies
In a recent study focusing on the synthesis and evaluation of new thiazole derivatives, researchers found that modifications at the para position of the benzene ring significantly increased antimicrobial activity compared to other structural variants . This highlights the importance of structural optimization in developing effective therapeutics.
Q & A
Basic Research Questions
Q. What are the reliable synthetic routes for 4-methoxy-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a sulfonyl chloride intermediate with a thiazole amine. Key steps include:
Sulfonylation : React 4-methoxybenzenesulfonyl chloride with 2-aminothiazole in anhydrous dichloromethane under nitrogen, using triethylamine as a base .
Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity.
Optimization : Varying reaction time (6–24 hours) and temperature (0°C to room temperature) to maximize yield (60–85%).
- Data Table :
| Reagent Ratio (sulfonyl chloride:amine) | Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1:1.2 | DCM | Et₃N | 78 | 98.5 |
| 1:1.5 | THF | Pyridine | 65 | 97.8 |
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer : Use a combination of:
Spectroscopy : ¹H/¹³C NMR to verify methoxy (-OCH₃), sulfonamide (-SO₂NH), and thiazole protons .
Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H]⁺ = 285.1).
X-ray Crystallography : Single-crystal analysis (e.g., using SHELXTL) to resolve bond lengths and angles, particularly the S–N and C–S bonds in the thiazole ring .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond lengths, torsion angles) be resolved during structural refinement?
- Methodological Answer :
Refinement Software : Use SHELXL for high-resolution data to model disorder or anisotropic displacement parameters .
Validation Tools : Check for twinning (PLATON) and hydrogen-bonding consistency (Mogul).
- Example Data Table :
| Parameter | Study A | Study B | Expected Range |
|---|---|---|---|
| S–N Bond Length (Å) | 1.63 | 1.67 | 1.60–1.70 |
| C–S–C Angle (°) | 92.5 | 89.8 | 88–93 |
Q. What strategies are employed to evaluate structure-activity relationships (SAR) for anticancer activity in sulfonamide derivatives?
- Methodological Answer :
Substituent Variation : Modify methoxy position or thiazole substituents (e.g., methyl, halogen) to assess cytotoxicity .
In Vitro Assays : Test against NCI-60 cell lines, with IC₅₀ values calculated via MTT assays.
- SAR Data Table :
| Derivative (R-group) | IC₅₀ (μM) – HCT116 | IC₅₀ (μM) – MCF7 |
|---|---|---|
| 4-OCH₃ (parent compound) | 12.3 | 18.7 |
| 4-Cl | 8.9 | 14.2 |
| Thiazole-5-CH₃ | 6.4 | 9.8 |
Q. Which analytical methods are most effective for validating purity and stability under varying storage conditions?
- Methodological Answer :
HPLC-DAD : Monitor degradation products using a C18 column (acetonitrile/water + 0.1% TFA).
Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C).
- Stability Data Table :
| Condition (Temperature/Humidity) | Degradation (%) at 6 Months | Major Impurity |
|---|---|---|
| 25°C, 60% RH | 2.1 | Hydrolyzed sulfonamide |
| 40°C, 75% RH | 8.7 | Oxidized thiazole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
